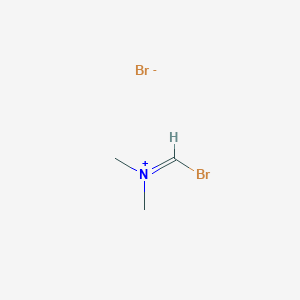

(Bromomethylene)dimethyliminium bromide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

bromomethylidene(dimethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7BrN.BrH/c1-5(2)3-4;/h3H,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIXYNENNFUBWFK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](=CBr)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50452171 | |

| Record name | Bromo-N,N-dimethylmethaniminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24774-61-6 | |

| Record name | Methanaminium, N-(bromomethylene)-N-methyl-, bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24774-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromo-N,N-dimethylmethaniminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanaminium, N-(bromomethylene)-N-methyl-, bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Versatility of Bromo-Vilsmeier Reagents

An In-Depth Technical Guide to the Synthesis of (Bromomethylene)dimethyliminium Bromide

This compound, a member of the Vilsmeier-Haack reagent family, is a highly reactive and versatile intermediate in modern organic synthesis. While its chloro-analogue, generated from reagents like phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), is more commonly known for formylation reactions, the bromo-derivative offers unique reactivity.[1] Its utility extends beyond simple formylation, acting as an effective agent for bromination, one-carbon homologation of aldehydes, and the synthesis of complex heterocyclic systems.[2][3] This guide provides an in-depth exploration of the primary synthesis pathways for this reagent, grounded in mechanistic principles and practical, field-proven methodologies.

Core Synthesis Pathways and Mechanistic Insights

The synthesis of this compound revolves around the activation of N,N-dimethylformamide (DMF), a common and inexpensive polar aprotic solvent, to form a potent electrophilic species.[4][5] The choice of activating agent is the primary determinant of the reaction pathway. We will explore the most prevalent and reliable methods for its preparation.

Pathway 1: Activation of DMF with Phosphorus Tribromide (PBr₃)

This is a direct and efficient method for generating the bromo-Vilsmeier reagent, often prepared in situ for immediate use in subsequent transformations.[3][6]

Mechanism of Formation:

The reaction proceeds through the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of PBr₃. This initial step forms a highly reactive intermediate, which then undergoes an intramolecular rearrangement and elimination sequence. The bromide ion, displaced from the phosphorus, ultimately serves as the counter-ion for the resulting iminium cation.

Figure 1: General workflow for the synthesis of the bromo-Vilsmeier reagent using PBr₃.

Experimental Protocol: In Situ Generation and Reaction

The following protocol is adapted from established procedures for the Vilsmeier-Haack bromination of keto-compounds.[6]

Materials and Equipment:

-

Dry N,N-Dimethylformamide (DMF)

-

Phosphorus tribromide (PBr₃)

-

Dry Dichloromethane (CH₂Cl₂)

-

Three-neck round-bottom flask equipped with a dropping funnel, nitrogen inlet, and magnetic stirrer

-

Ice bath

-

Substrate (e.g., α-tetralone as described in the literature[6])

Step-by-Step Procedure:

-

Preparation: Under a nitrogen atmosphere, charge a three-neck flask with dry DMF (3.0 eq.) dissolved in dry dichloromethane (CH₂Cl₂).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of PBr₃: Add phosphorus tribromide (PBr₃) (2.6 eq.) dropwise via the dropping funnel, ensuring the internal temperature is maintained at 0°C.

-

Reagent Formation: Stir the mixture at 0°C for 1 hour. During this time, a pale yellow suspension or precipitate of the this compound reagent will form.[6]

-

Substrate Addition: Add a solution of the substrate (1.0 eq.) in dry CH₂Cl₂ to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for the required reaction time (e.g., 1 hour for α-tetralone).[6]

-

Quenching: After cooling the reaction back to 0°C, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction until effervescence ceases.

-

Work-up: Proceed with standard aqueous work-up and extraction with an organic solvent like CH₂Cl₂.

| Reagent | Molar Eq. | Purpose |

| Substrate | 1.0 | Starting material for bromination |

| DMF | 3.0 | Reagent precursor and solvent |

| PBr₃ | 2.6 | Activating agent for DMF |

| CH₂Cl₂ | - | Anhydrous reaction solvent |

| Sat. aq. NaHCO₃ | - | Quenching agent to neutralize acids |

Causality and Experimental Choices:

-

Anhydrous Conditions: The Vilsmeier reagent is highly moisture-sensitive and will readily hydrolyze. The use of dry solvents and a nitrogen atmosphere is critical for success.

-

Controlled Temperature: The initial formation of the reagent is exothermic. Dropwise addition at 0°C prevents degradation of the reagent and minimizes side reactions.

-

Stoichiometry: An excess of DMF and PBr₃ is often used to ensure the complete conversion of the substrate.

Pathway 2: Halogen Exchange from a Chloro-Vilsmeier Intermediate

An alternative strategy involves the initial formation of the more common chloro-Vilsmeier reagent, followed by an in situ halogen exchange with a bromide source.[7]

Mechanism of Formation:

This two-stage process first involves the reaction of DMF with an inexpensive chlorinating agent like oxalyl chloride or thionyl chloride.[7][8][9] This rapidly forms the (chloromethylene)dimethyliminium chloride. Subsequent introduction of a bromide source, such as hydrogen bromide gas, leads to a halide exchange, yielding the desired this compound.

Figure 2: Halogen exchange pathway for synthesis.

Experimental Protocol Outline:

The following is a generalized protocol based on patented procedures.[7]

-

Chloro-Vilsmeier Formation: Dissolve DMF (2.5 eq.) in an appropriate solvent like methylene chloride and cool to 0-5°C. Add oxalyl chloride (2.5 eq.) while maintaining the low temperature, which results in the precipitation of the chloro-Vilsmeier reagent.[7]

-

Halogen Exchange: Bubble hydrogen bromide gas through the suspension, still at reduced temperature, to perform the halide exchange.

-

Reaction: The resulting this compound can then be used directly for subsequent reactions.

Causality and Experimental Choices:

-

Two-Stage Process: This method avoids the direct use of PBr₃, which can sometimes be less selective. It allows for the use of cheaper and more common chlorinating agents for the initial activation.

-

Gaseous Reagent: The use of hydrogen bromide gas requires appropriate handling and equipment, such as a gas dispersion tube and a robust fume hood.

Pathway 3: Triphenylphosphine and Bromine System

A third method involves the reaction of triphenylphosphine (PPh₃) with elemental bromine (Br₂) in DMF.[2] This system generates the bromo-Vilsmeier reagent in situ. The reaction likely proceeds via the formation of a dibromotriphenylphosphorane intermediate, which then activates DMF in a manner analogous to PBr₃.

Safety and Handling

This compound and its precursors require careful handling in a well-ventilated fume hood.

-

Reagents: Phosphorus tribromide and oxalyl chloride are corrosive and react violently with water. Elemental bromine is highly toxic and corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10]

-

Product: The iminium salt is classified as an acute toxicant (oral, dermal, inhalation), a skin and eye irritant, and may cause respiratory irritation.[10]

-

Quenching: The quenching of Vilsmeier reactions with water or bicarbonate is highly exothermic and releases gas. This step must be performed slowly and with adequate cooling.

| Hazard Classification (Product) | GHS Codes |

| Acute Toxicity (Oral, Dermal, Inhalation) | H302 + H312 + H332 |

| Skin Irritation | H315 |

| Eye Irritation | H319 |

| Specific Target Organ Toxicity | H335 (Respiratory system) |

Data sourced from Sigma-Aldrich safety information.[10]

Conclusion and Outlook

The synthesis of this compound is readily achievable through several reliable pathways, most notably via the reaction of DMF with phosphorus tribromide. The choice of method depends on the available reagents, scale, and the specific requirements of the subsequent synthetic step. As a potent electrophile for bromination and formylation, this reagent will continue to be a valuable tool for medicinal and materials chemists aiming to construct complex molecular architectures. Understanding the mechanistic underpinnings and adhering to strict safety protocols are paramount for its successful and safe application in the laboratory.

References

-

Desai, P., et al. (2013). Vilsmeier–Haack Bromination of Aromatic Compounds with KBr and N-Bromosuccinimide Under Solvent-Free Conditions. ResearchGate. Retrieved from [Link]

-

Farat, O. K., et al. (n.d.). POCl3 or PBr3 DMF X = Cl or Br 12 examples up to 73%. eVNUIR. Retrieved from [Link]

-

Reddit. (2016). Mechanism Sunday: reaction of tetralone with the Vilsmeier–Haack reagent. Retrieved from [Link]

-

Scrowston, R. M., & Shaw, D. C. (1976). Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. Journal of the Chemical Society, Perkin Transactions 1, (8), 749-754. Retrieved from [Link]

- Holton, R. A., & Zoeller, J. R. (1995). Halogenation using halo-vilsmeier reagent. Google Patents. (EP0643723A1).

-

Shafiee, M., et al. (2018). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances, 8(40), 22344-22364. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier reagent. Retrieved from [Link]

-

Kimura, Y., et al. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scientific Research Publishing. Retrieved from [Link]

-

Supporting Information 1. (n.d.). Retrieved from [Link]

-

Paul, R. C., & Chadha, S. L. (1966). The reaction of NN-dimethylformamide with phosphorus trichloride. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 841-842. Retrieved from [Link]

-

Columbia University. (n.d.). Organic Chemistry c3444y Problem Set 6. Retrieved from [Link]

-

Paul, R. C., & Chadha, S. L. (1966). The reaction of NN -dimethylformamide with phosphorus trichloride. Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). DOI:10.1039/J19660000841. Retrieved from [Link]

-

Wikimedia Commons. (2009). File:Reaction of oxalyl chloride with DMF.png. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Dimethylformamide (DMF). Retrieved from [Link]

-

NileRed. (2015, May 7). Preparation of Bromine [Video]. YouTube. Retrieved from [Link]

Sources

- 1. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. evnuir.vnu.edu.ua [evnuir.vnu.edu.ua]

- 4. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dimethylformamide (DMF) [commonorganicchemistry.com]

- 6. reddit.com [reddit.com]

- 7. EP0643723A1 - Halogenation using halo-vilsmeier reagent - Google Patents [patents.google.com]

- 8. columbia.edu [columbia.edu]

- 9. File:Reaction of oxalyl chloride with DMF.png - Wikimedia Commons [commons.wikimedia.org]

- 10. 溴甲烯基二甲基溴化铵 95% | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to (Bromomethylene)dimethyliminium Bromide: Synthesis, Properties, and Applications

Preamble for the Research Professional

(Bromomethylene)dimethyliminium bromide, often referred to as a bromo-Vilsmeier reagent, stands as a potent and highly reactive electrophilic agent in modern organic synthesis. Structurally analogous to the more common (chloromethylene)dimethyliminium chloride (the classical Vilsmeier reagent), its bromine substitution significantly influences its reactivity profile, making it a specialized tool for bromination and formylation reactions.[1] Its utility is particularly noted in the synthesis of complex molecules and pharmaceutical intermediates where selective activation or halogenation is paramount.[1] This guide provides a comprehensive overview of its core chemical properties, synthesis, characterization, and key applications, designed to equip researchers and drug development professionals with the foundational knowledge to effectively leverage this reagent.

Core Chemical and Physical Properties

This compound is a solid material at room temperature. As a quaternary iminium salt, it is characterized by a high degree of polarity and reactivity. Care must be taken in its handling as it is known to be corrosive, air-sensitive, and lachrymatory.[2]

Data Summary: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 24774-61-6 | [1][3][4] |

| Molecular Formula | C₃H₇Br₂N | [3][4] |

| Molecular Weight | 216.90 g/mol | [3][4] |

| Physical Form | Solid | |

| Melting Point | 148-153 °C (lit.) | [3] |

| SMILES | CC.[Br-] | [3] |

| InChI Key | XIXYNENNFUBWFK-UHFFFAOYSA-M | [1] |

Synthesis and Characterization

The synthesis of this compound relies on the activation of N,N-dimethylformamide (DMF) with a bromine source. The causality behind this synthesis is the nucleophilic attack of the carbonyl oxygen of DMF onto an electrophilic bromine species, followed by elimination to form the stable iminium salt.

Established Synthetic Pathways

Several methods are recognized for the preparation of this reagent, which can be generated in situ or isolated as a solid.

-

Direct Bromination of DMF: A classical approach involves the direct reaction of elemental bromine (Br₂) with N,N-dimethylformamide.[1] This reaction is highly exothermic and necessitates careful temperature control, typically performed in an inert solvent like dichloromethane at low temperatures (e.g., 0 °C) to manage reactivity and prevent byproduct formation.

-

Triphenylphosphine-Mediated Synthesis: An alternative route involves the reaction of triphenylphosphine (PPh₃) with bromine in DMF.[1] This system is believed to first form a triphenylphosphine-bromine adduct, which then serves as the activating agent for DMF, generating the Vilsmeier-type reagent in situ.[1]

Experimental Protocol: Synthesis via Direct Bromination (Illustrative)

Materials:

-

N,N-Dimethylformamide (DMF), anhydrous

-

Bromine (Br₂), reagent grade

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask with a magnetic stirrer and dropping funnel

-

Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

-

Preparation: Under an inert atmosphere, charge a flame-dried round-bottom flask with anhydrous DMF (1.0 eq) dissolved in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice bath. Effective temperature control is critical to ensure safety and prevent degradation.

-

Bromine Addition: Add a solution of Bromine (1.0 eq) in anhydrous DCM dropwise to the stirred DMF solution via a dropping funnel over 30-60 minutes. Maintain the internal temperature below 5-10 °C throughout the addition.

-

Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1-2 hours. The formation of a precipitate is often observed.

-

Isolation (Optional): If isolation is desired, the resulting solid can be collected by filtration under an inert atmosphere, washed with cold anhydrous DCM, and dried under vacuum.

-

In Situ Use: More commonly, the reagent is generated and used directly in the subsequent reaction step without isolation.

Workflow for Synthesis and Characterization

Spectroscopic Characterization

Full characterization is essential to confirm the structure and purity of the reagent.

-

NMR Spectroscopy (¹H & ¹³C): Proton and Carbon-13 NMR are indispensable for structural confirmation. The ¹H NMR spectrum is expected to show two primary signals: a downfield singlet for the methine proton (BrCH=N⁺) and another singlet for the six equivalent protons of the two N-methyl groups. The ¹³C NMR would similarly show characteristic peaks for the iminium carbon and the N-methyl carbons.

-

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid method to identify key functional groups. The most diagnostic peak for this iminium salt is the strong stretching vibration of the carbon-nitrogen double bond (C=N⁺), typically found in the region of 1650-1700 cm⁻¹. Other vibrations for C-H and C-Br bonds would also be present.[1]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the powerful electrophilicity of the carbon atom in the iminium group (C=N⁺).[1] The positive charge on the nitrogen atom creates a strong electron-withdrawing effect, making the iminium carbon highly susceptible to attack by a wide range of nucleophiles.

Mechanism: Conversion of an Alcohol to an Alkyl Bromide

This reagent provides an effective method for the selective bromination of alcohols, particularly primary alcohols. The mechanism avoids the strongly acidic conditions of reagents like HBr that can lead to carbocation rearrangements in sensitive substrates.

-

Activation of Alcohol: The oxygen atom of the alcohol acts as a nucleophile, attacking the electrophilic iminium carbon.

-

Intermediate Formation: This attack forms an O-alkylated intermediate, which is a highly activated species with an excellent leaving group (Br-CH=N(CH₃)₂-O-R).

-

Nucleophilic Attack by Bromide: The bromide counter-ion (Br⁻) then acts as a nucleophile, attacking the alkyl group (R) in an Sₙ2 fashion.

-

Product Formation: This displacement results in the formation of the alkyl bromide and N,N-dimethylformamide as a byproduct.

Applications in Organic and Drug Synthesis

The unique reactivity of this reagent makes it a valuable tool in multi-step synthesis where mild and selective transformations are required.

-

Halogenation and Formylation: It serves as both a brominating and formylating agent.[1] Its primary use in the Vilsmeier-Haack reaction is the formylation of electron-rich aromatic and heteroaromatic compounds, which are common scaffolds in pharmaceutical drugs.

-

Conversion of Alcohols: As detailed above, it is used for converting alcohols to alkyl bromides, a fundamental transformation for introducing a versatile functional handle for subsequent C-C or C-heteroatom bond formation.[1] Brominated organic compounds are crucial intermediates in the pharmaceutical industry.

-

Homologation Reactions: The reagent participates in one-carbon homologation reactions, for instance, converting aldehydes into carboxylic acid derivatives with an additional carbon atom.[1]

-

Synthesis of Bioactive Molecules: Its chloro-analogue has been used in the synthesis of APIs, demonstrating the industrial relevance of this class of reagents for creating complex drug molecules. It has also been used to synthesize derivatives of cellulose.[1]

Safety and Handling

As a highly reactive and hazardous substance, this compound requires strict handling protocols.

-

Hazards: The compound is classified as acutely toxic if swallowed, inhaled, or in contact with skin. It causes skin and serious eye irritation and may cause respiratory irritation. It is also corrosive and lachrymatory.[2]

-

Personal Protective Equipment (PPE): Always handle this reagent in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. A dust mask (e.g., N95) is recommended for handling the solid.

-

Handling: Due to its air and moisture sensitivity, it should be handled under an inert atmosphere (nitrogen or argon). Reactions are often exothermic and require cooling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture.

References

- This compound | 24774-61-6 | Benchchem. (URL: Not publicly available)

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL: [Link])

Sources

An In-depth Technical Guide to the Mechanism of Action of (Bromomethylene)dimethyliminium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Bromomethylene)dimethyliminium bromide, a prominent member of the Vilsmeier-type reagent family, stands as a versatile and potent electrophilic agent in modern organic synthesis. This technical guide provides a comprehensive exploration of its core mechanistic pathways, offering field-proven insights into its application in key chemical transformations. We will delve into the synthesis of this reagent, its multifaceted roles in formylation, the conversion of alcohols to alkyl bromides, and the one-carbon homologation of aldehydes. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to equip researchers with the practical and theoretical knowledge required for the effective utilization of this powerful synthetic tool.

Introduction: The Vilsmeier Reagent Landscape

The Vilsmeier-Haack reaction, a cornerstone of organic synthesis, traditionally employs a chloroiminium ion, known as the Vilsmeier reagent, for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] this compound, the bromo-analogue of the more common chloroiminium salts, offers a unique reactivity profile, extending its utility beyond simple formylation. Its potent electrophilicity, stemming from the positively charged iminium moiety, makes it a highly effective reagent for a range of nucleophilic substitution and addition reactions. This guide will elucidate the fundamental principles governing its reactivity and provide a practical framework for its application in the laboratory.

Synthesis and Characterization of this compound

The preparation of this compound can be achieved through several methods, with the direct bromination of N,N-dimethylformamide (DMF) being a common approach.[3]

Synthesis Protocol

A classical and direct synthesis involves the reaction of DMF with elemental bromine.[3]

Experimental Protocol: Synthesis of this compound

-

Materials: N,N-dimethylformamide (DMF), Bromine (Br₂), Dichloromethane (CH₂Cl₂).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N,N-dimethylformamide (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (1.0 equivalent) in dichloromethane dropwise to the cooled DMF solution with vigorous stirring.

-

Maintain the temperature at 0 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at 0 °C.

-

The resulting precipitate of this compound can be filtered under an inert atmosphere, washed with cold, dry diethyl ether, and dried under vacuum.

-

Spectroscopic Characterization

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~8.0-8.5 | Singlet | CHBr |

| ¹H | ~3.4-3.6 | Singlet | N(CH₃)₂ |

| ¹³C | ~145-150 | Singlet | C=N⁺ |

| ¹³C | ~95-100 | Singlet | CHBr |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Core Mechanistic Pathways and Applications

This compound's reactivity is dominated by the electrophilic nature of the iminium carbon. This allows it to participate in a variety of transformations, primarily as a formylating agent, a brominating agent for alcohols, and a reagent for aldehyde homologation.

Formylation of Electron-Rich Arenes and Heterocycles

Analogous to the classical Vilsmeier-Haack reaction, this compound is a highly effective reagent for the formylation of activated aromatic and heteroaromatic compounds.[4]

Mechanism of Formylation:

The reaction proceeds through a two-stage mechanism: formation of the Vilsmeier reagent and subsequent electrophilic aromatic substitution.

Caption: Vilsmeier-Haack Formylation Mechanism.

Experimental Protocol: Formylation of Indole

-

Materials: Indole, this compound, Dichloromethane (CH₂Cl₂), Sodium bicarbonate solution (saturated).

-

Procedure:

-

Dissolve indole (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add this compound (1.1 equivalents) portion-wise to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution with vigorous stirring.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford indole-3-carbaldehyde.

-

Table 2: Formylation of Various Substrates (Illustrative)

| Substrate | Product | Yield (%) |

| N,N-Dimethylaniline | 4-(Dimethylamino)benzaldehyde | >90 |

| Pyrrole | Pyrrole-2-carbaldehyde | 80-90 |

| Furan | Furan-2-carbaldehyde | 70-80 |

Conversion of Alcohols to Alkyl Bromides

A key application of this compound is the efficient conversion of alcohols, particularly primary alcohols, to their corresponding alkyl bromides.[3][5]

Mechanism of Alcohol Bromination:

The reaction proceeds via an Sₙ2 mechanism, resulting in the inversion of stereochemistry at the carbinol carbon.

Caption: Mechanism of Alcohol Bromination.

Experimental Protocol: Bromination of 1-Octanol

-

Materials: 1-Octanol, this compound, Dichloromethane (CH₂Cl₂).

-

Procedure:

-

Dissolve 1-octanol (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add this compound (1.2 equivalents) portion-wise with stirring.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Quench the reaction with water.

-

Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the resulting 1-bromooctane by distillation or column chromatography.

-

Table 3: Bromination of Primary Alcohols (Illustrative Yields)

| Alcohol Substrate | Product | Yield (%) |

| 1-Hexanol | 1-Bromohexane | 85-95 |

| Benzyl alcohol | Benzyl bromide | >90 |

| 1-Butanol | 1-Bromobutane | 80-90 |

One-Carbon Homologation of Aldehydes

This compound can facilitate the one-carbon homologation of aldehydes to produce carboxylic acid derivatives.[3] This transformation is a valuable tool for extending carbon chains in organic synthesis.

Proposed Mechanism of Aldehyde Homologation:

The mechanism likely involves the formation of a β-bromo iminium intermediate, which is subsequently hydrolyzed to the homologous carboxylic acid.

Caption: Proposed Mechanism of Aldehyde Homologation.

Experimental Protocol: Homologation of Benzaldehyde

-

Materials: Benzaldehyde, this compound, Tetrahydrofuran (THF), Water.

-

Procedure:

-

To a solution of benzaldehyde (1.0 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of this compound (1.2 equivalents) in THF dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.

-

Quench the reaction with water and acidify with dilute HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude phenylacetic acid by recrystallization or column chromatography.

-

Table 4: Homologation of Aldehydes (Illustrative)

| Aldehyde Substrate | Carboxylic Acid Product | Yield (%) |

| 4-Methoxybenzaldehyde | 4-Methoxyphenylacetic acid | 70-80 |

| Cinnamaldehyde | 3-Phenyl-3-butenoic acid | 60-70 |

| Heptanal | Octanoic acid | 75-85 |

Safety, Handling, and Storage

This compound is a reactive and moisture-sensitive compound that should be handled with care.

-

Handling: Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place away from moisture.

-

Quenching: Unreacted reagent should be quenched carefully by slowly adding the reaction mixture to a cold, stirred solution of sodium bicarbonate.

Conclusion

This compound is a powerful and versatile reagent with a broad range of applications in organic synthesis. Its ability to act as a formylating agent, a brominating agent for alcohols, and a tool for aldehyde homologation makes it an invaluable asset for the construction of complex organic molecules. A thorough understanding of its underlying mechanistic principles, as detailed in this guide, is crucial for its effective and safe implementation in the research and development laboratory.

References

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 6, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (2022, April 13). Hi, can anyone explain the stability of vilsmeier reagent at rt?. Retrieved January 6, 2026, from [Link]

-

Cafiero, L. R., & Snowden, T. S. (2008). General and Practical Conversion of Aldehydes to Homologated Carboxylic Acids. Organic Letters, 10(17), 3853–3856. [Link]

-

HETEROCYCLES, Vol. 83, No. 9, 2011. (2011). SYNTHESIS OF 2-BROMOPYRIDINE ALDEHYDES AS INTERMEDIATES FOR TODDAQUINOLINE. Retrieved January 6, 2026, from [Link]

-

Organic & Biomolecular Chemistry. (n.d.). Recent approaches towards one-carbon homologation–functionalization of aldehydes. Retrieved January 6, 2026, from [Link]

-

Wiley. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved January 6, 2026, from [Link]

-

Organic Reactions. (1997). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Retrieved January 6, 2026, from [Link]

-

YouTube. (2021, August 17). Vilsmeier Reaction. Retrieved January 6, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. Retrieved January 6, 2026, from [Link]

Sources

- 1. General and Practical Conversion of Aldehydes to Homologated Carboxylic Acids [organic-chemistry.org]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Alkyl bromide synthesis by bromination or substitution [organic-chemistry.org]

An In-Depth Technical Guide to the Bromo Vilsmeier Reagent: Synthesis, Mechanisms, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Vilsmeier-Haack reaction is a cornerstone of modern organic synthesis, enabling the formylation and cyclization of a wide array of substrates. While the chloro-Vilsmeier reagent is the most commonly employed variant, its bromo counterpart, (bromomethylene)dimethylammonium bromide, offers unique reactivity and advantages in specific synthetic contexts. This technical guide provides a comprehensive overview of the Bromo Vilsmeier reagent, from its fundamental principles to its practical applications. We will delve into its synthesis, explore its reaction mechanisms, and showcase its utility in the synthesis of valuable chemical intermediates, with a particular focus on insights relevant to drug discovery and development.

Introduction: Beyond the Chloro-Analog

The classical Vilsmeier-Haack reagent, a chloroiminium salt, is a mild and efficient electrophile for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] However, the substitution of chlorine with bromine to form the Bromo Vilsmeier reagent, (bromomethylene)dimethylammonium bromide, introduces nuanced yet significant changes in reactivity. The weaker carbon-bromine bond compared to the carbon-chlorine bond makes the bromide ion a better leaving group, which can lead to enhanced reactivity in certain transformations.[2] This heightened reactivity can be advantageous for less reactive substrates or for achieving specific selectivities. This guide will explore the practical implications of this difference and provide a framework for rationally selecting the appropriate Vilsmeier reagent for a given synthetic challenge.

Synthesis of the Bromo Vilsmeier Reagent

The Bromo Vilsmeier reagent is typically generated in situ due to its moisture sensitivity. Several reliable methods exist for its preparation, with the choice of reagents often depending on the desired scale, substrate compatibility, and available laboratory resources.

From Phosphorus Tribromide (PBr₃) and Dimethylformamide (DMF)

A common and effective method for generating the Bromo Vilsmeier reagent involves the reaction of phosphorus tribromide with dimethylformamide.[3] This method is analogous to the preparation of the chloro-Vilsmeier reagent using phosphoryl chloride (POCl₃).

Experimental Protocol:

-

To a stirred solution of dry N,N-dimethylformamide (DMF) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) under an inert atmosphere (e.g., nitrogen or argon), add phosphorus tribromide (PBr₃) dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified period, during which the Bromo Vilsmeier reagent precipitates as a solid.

-

The resulting slurry can be used directly for subsequent reactions.

From Oxalyl Bromide and Dimethylformamide (DMF)

An alternative method utilizes the reaction of oxalyl bromide with DMF. This approach can be advantageous in cases where the phosphorus-containing byproducts of the PBr₃ method might interfere with subsequent steps or product purification.

Experimental Protocol:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and an inert gas inlet, place a solution of dry N,N-dimethylformamide (DMF) in anhydrous dichloromethane (CH₂Cl₂).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of oxalyl bromide in CH₂Cl₂ to the cooled DMF solution.

-

Stir the mixture at 0 °C for 30-60 minutes to ensure the complete formation of the reagent. The resulting suspension is then ready for use.

From Triphenylphosphine and Bromine in DMF

This method provides another route to the in situ generation of the Bromo Vilsmeier reagent and can be particularly useful for specific applications.

Experimental Protocol:

-

Dissolve triphenylphosphine in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add a solution of bromine in DMF to the triphenylphosphine solution.

-

The resulting mixture containing the Bromo Vilsmeier reagent can be used directly.

Mechanism of Action

The reactivity of the Bromo Vilsmeier reagent stems from the electrophilic nature of the iminium carbon. The reaction mechanism generally proceeds through a nucleophilic attack on this carbon, followed by the elimination of the dimethylamino group and subsequent hydrolysis to yield the formylated product.

Caption: General mechanism of Bromo Vilsmeier reagent formation and reaction.

The key steps involve:

-

Formation of the Bromo Vilsmeier Reagent: As described in the synthesis section, the reaction of a bromine source with DMF generates the electrophilic (bromomethylene)dimethylammonium bromide.

-

Nucleophilic Attack: An electron-rich substrate, such as an activated aromatic ring or an enol, attacks the electrophilic carbon of the Bromo Vilsmeier reagent.

-

Formation of an Iminium Intermediate: This attack leads to the formation of a tetrahedral intermediate which then eliminates a bromide ion to form a new iminium salt.

-

Hydrolysis: Aqueous workup hydrolyzes the iminium salt to the corresponding aldehyde or ketone.

Applications in Organic Synthesis

The Bromo Vilsmeier reagent is a versatile tool for a variety of synthetic transformations, including bromoformylation, cyclization, and one-carbon homologation.

Bromoformylation of Aromatic and Heteroaromatic Compounds

A primary application of the Bromo Vilsmeier reagent is the introduction of both a bromine atom and a formyl group onto a substrate. This is particularly useful in the synthesis of β-bromo-α,β-unsaturated aldehydes from ketones.

| Substrate | Reagent System | Product | Yield (%) | Reference |

| Acetophenone | PBr₃ / DMF | 3-Bromo-3-phenylpropenal | 75-85 | [4] |

| Cyclohexanone | PBr₃ / DMF | 2-Bromo-1-cyclohexene-1-carbaldehyde | 60-70 | [5] |

| α-Tetralone | PBr₃ / DMF | 1-Bromo-2-naphthaldehyde | 80-90 | [6] |

Cyclization Reactions

The Bromo Vilsmeier reagent can facilitate the synthesis of various heterocyclic systems. The reaction often proceeds through an initial formylation or bromoformylation followed by an intramolecular cyclization. This strategy is highly valuable in the construction of complex molecular scaffolds found in many pharmaceutical agents.[7][8]

Caption: General workflow for heterocycle synthesis using the Bromo Vilsmeier reagent.

One-Carbon Homologation

The Bromo Vilsmeier reagent can be employed in one-carbon homologation reactions, which are crucial for extending carbon chains in a controlled manner.[6][9][10] For example, it can be used to convert aldehydes into α-bromo-α,β-unsaturated aldehydes.

Experimental Protocol for One-Carbon Homologation of Aldehydes:

-

Generate the Bromo Vilsmeier reagent in situ as previously described.

-

Add the aldehyde substrate to the reagent mixture at a controlled temperature.

-

After the reaction is complete, quench the reaction mixture with an aqueous solution of a mild base (e.g., sodium bicarbonate).

-

Extract the product with a suitable organic solvent, dry the organic layer, and purify the product by chromatography or distillation.

Comparison with Chloro Vilsmeier Reagent

The choice between the bromo and chloro Vilsmeier reagents depends on the specific requirements of the reaction.

| Feature | Chloro Vilsmeier Reagent | Bromo Vilsmeier Reagent |

| Reactivity | Generally less reactive | Generally more reactive due to the better leaving group ability of bromide |

| Cost & Availability | Reagents (POCl₃, SOCl₂) are more common and less expensive | Reagents (PBr₃, oxalyl bromide) can be more expensive |

| Applications | Widely used for standard formylations | Preferred for bromoformylations, reactions with less reactive substrates, and specific cyclizations |

| Byproducts | Phosphate or sulfate salts | Bromide salts |

The enhanced reactivity of the Bromo Vilsmeier reagent can be particularly advantageous when dealing with electron-deficient or sterically hindered substrates that are unreactive towards the chloro analog.

Safety and Handling

The Bromo Vilsmeier reagent and its precursors are reactive and require careful handling.

-

Moisture Sensitivity: All reagents and solvents must be anhydrous, and reactions should be conducted under an inert atmosphere to prevent decomposition of the reagent.

-

Corrosivity: Phosphorus tribromide and oxalyl bromide are corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Quenching: The reaction should be quenched carefully by the slow addition of an aqueous base (e.g., saturated sodium bicarbonate solution) or water, preferably at a low temperature to control any exothermic reaction.[11][12][13]

Conclusion

The Bromo Vilsmeier reagent is a powerful and versatile tool in the arsenal of the synthetic organic chemist. Its unique reactivity profile, particularly in bromoformylation and reactions with challenging substrates, makes it a valuable alternative to the more common chloro-Vilsmeier reagent. By understanding the principles of its synthesis, mechanism, and applications as outlined in this guide, researchers and drug development professionals can effectively leverage this reagent to construct complex molecules and accelerate their research programs.

References

- Vilsmeier, A.; Haack, A. Ber. Dtsch. Chem. Ges. B1927, 60 (1), 119–122. (No direct URL available for this historical reference)

- Common Standard Operating Procedure for Quenching Pyrophoric M

-

Vilsmeier–Haack Bromination of Aromatic Compounds with KBr and N-Bromosuccinimide Under Solvent-Free Conditions. ResearchGate. ([Link])

-

Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates. National Institutes of Health. ([Link])

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences. ([Link])

-

ChemInform Abstract: Recent Progress in the Use of Vilsmeier-Type Reagents. ResearchGate. ([Link])

-

Procedures for Safe Use of Pyrophoric Liquid Reagents. UCLA Chemistry and Biochemistry. ([Link])

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. ([Link])

-

General and Practical Conversion of Aldehydes to Homologated Carboxylic Acids. Organic Chemistry Portal. ([Link])

-

Handling Pyrophoric Reagents. Pacific Northwest National Laboratory. ([Link])

-

A Remarkably Simple One-Step Procedure for the Preparation of α-Bromo-α,β-Unsaturated Carbonyl Compounds. Organic Chemistry Portal. ([Link])

-

Vilsmeier Haack Reaction: An Exemplary Tool for Synthesis of different Heterocycles. OUCI. ([Link])

-

A New Procedure for the One-Carbon Homologation of Ketones to α-Hydroxy Aldehydes. Taylor & Francis Online. ([Link])

-

synthesis of heterocycle via Vilsmeier-haack reaction. ResearchGate. ([Link])

-

METHYLENE BROMIDE. Organic Syntheses. ([Link])

-

Review Article on Vilsmeier—Haack Reaction. Semantic Scholar. ([Link])

-

Applications of the Vilsmeier reaction in heterocyclic chemistry. ResearchGate. ([Link])

-

Formation of Aldehydes and Ketones by Carbonyl Homologation. ResearchGate. ([Link])

-

Quenching and Disposal of Liquid Pyrophoric Materials. Princeton University Environmental Health and Safety. ([Link])

-

Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. NISCAIR-CSIR. ([Link])

-

One‐Carbon Homologation of α,β‐Unsaturated Aldehydes: Access to α‐Tertiary β,γ‐Unsaturated Aldehydes. ResearchGate. ([Link])

-

SYNTHESIS OF SUBSTITUTED 2-BROMOPYRIDINE ALDEHYDES. HETEROCYCLES. ([Link])

-

A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols. National Institutes of Health. ([Link])

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. ([Link])

-

Vilsmeier–Haack reagent-promoted formyloxylation of α-chloro-N-arylacetamides by formamide. Royal Society of Chemistry. ([Link])

-

Reaction of carbohydrates with Vilsmeier reagent: A tandem selective chloro O-formylation of sugars. Royal Society of Chemistry. ([Link])

-

Vilsmeier reagent. Wikipedia. ([Link])

-

New Synthesis of α-Bromo-α,β-Unsaturated Esters. ResearchGate. ([Link])

- Halogenation using halo-vilsmeier reagent.

-

α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application. MDPI. ([Link])

-

α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application. National Institutes of Health. ([Link])

-

Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. SCIRP. ([Link])

-

Preparing Vilsmeier reagent? ResearchGate. ([Link])

- Method for preparing vilsmeier reagent.

-

Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-malonaldehyde and its synthetic applications. Growing Science. ([Link])

Sources

- 1. ijpcbs.com [ijpcbs.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Vilsmeier–Haack reagent-promoted formyloxylation of α-chloro-N-arylacetamides by formamide - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. General and Practical Conversion of Aldehydes to Homologated Carboxylic Acids [organic-chemistry.org]

- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vilsmeier Haack Reaction: An Exemplary Tool for Synthesis of different Heterocycles [ouci.dntb.gov.ua]

- 9. scholars.uky.edu [scholars.uky.edu]

- 10. researchgate.net [researchgate.net]

- 11. chemistry.nd.edu [chemistry.nd.edu]

- 12. pnnl.gov [pnnl.gov]

- 13. ehs.oregonstate.edu [ehs.oregonstate.edu]

(Bromomethylene)dimethyliminium Bromide (CAS 24774-61-6): A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

This guide provides an in-depth exploration of (Bromomethylene)dimethyliminium bromide, a powerful and versatile bifunctional reagent. As a bromine analogue of the classical Vilsmeier reagent, this compound offers unique reactivity profiles valuable in complex organic synthesis and drug development.[1][2] We will delve into its synthesis, physicochemical properties, core reactivity, and established applications, providing both theoretical understanding and practical, field-proven protocols for its effective use.

Introduction: Understanding the Reagent's Identity and Power

This compound, also known as bromodimethylformiminium bromide, belongs to the class of halomethyleneiminium salts, more broadly recognized as Vilsmeier-Haack type reagents.[1] Its structure is characterized by a highly electrophilic iminium carbon double-bonded to a nitrogen atom, which bears a formal positive charge, and single-bonded to a bromine atom.[1][3] This electronic arrangement makes the compound a potent electrophile, capable of participating in a wide array of chemical transformations.[1][4]

Unlike its more common chloro-analogue, the presence of the more polarizable bromine atom significantly influences the reagent's reactivity, making it a choice reagent for specific transformations where the classical Vilsmeier reagent may be less effective.[1] Its utility spans from acting as a brominating and formylating agent to facilitating complex one-carbon homologations.[1][5][6]

Core Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 24774-61-6 | [7][8][9] |

| Molecular Formula | C₃H₇Br₂N | [6][7][9] |

| Molecular Weight | 216.90 g/mol | [7][8][9] |

| Appearance | White to off-white solid | [6][8] |

| Melting Point | 148-153 °C (lit.) | [5][6][7][8] |

| IUPAC Name | bromomethylidene(dimethyl)azanium;bromide | [3][7] |

| Solubility | Soluble in polar organic solvents | [2] |

| Synonyms | Dimethylbromomethyleneammonium bromide | [3][7] |

Synthesis and Preparation: Generating the Active Reagent

The successful application of this compound is predicated on its proper synthesis and handling. It is often generated in situ but can also be prepared as a crystalline solid.[1] The generation process is typically exothermic and requires careful temperature control.[1]

Several established methods exist for its preparation. A classical and direct approach involves the reaction of N,N-dimethylformamide (DMF) with elemental bromine or a bromine carrier.[1] Another common and reliable method utilizes phosphorus(III) bromide (PBr₃).[5][6]

Experimental Protocol: Synthesis via Phosphorus(III) Bromide

This protocol describes a common laboratory-scale synthesis. The causality behind the procedural steps is critical: slow addition and cooling are necessary to manage the highly exothermic reaction between DMF and PBr₃, preventing side reactions and ensuring safety.

Materials:

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus(III) bromide (PBr₃)

-

Chloroform, anhydrous

Procedure:

-

In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) dissolved in anhydrous chloroform.

-

Cool the flask to 0 °C using an ice bath. This temperature control is crucial to dissipate the heat generated during the initial exothermic reaction.

-

Slowly add Phosphorus(III) bromide (PBr₃) dropwise to the cooled DMF solution via the dropping funnel with vigorous stirring.[5][6] The slow addition rate is paramount to prevent a runaway reaction.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours to ensure complete formation of the iminium salt.

-

The resulting solid precipitate of this compound can be isolated by filtration under an inert atmosphere, washed with cold, anhydrous chloroform or another suitable solvent, and dried under vacuum.

-

The product is air-sensitive and corrosive and should be stored in a desiccator under an inert atmosphere.[5][6]

Reactivity and Mechanistic Pathways

The synthetic utility of this compound stems from its powerful electrophilicity, centered on the iminium carbon.[1] This makes it highly susceptible to attack by a wide range of nucleophiles.

Caption: Electrophilic nature of the iminium cation.

Key Reaction Pathways:

-

Reaction with Alcohols (Bromination): This reagent is particularly effective for the selective bromination of primary alcohols.[1] The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic iminium carbon. This forms a highly activated O-alkylated intermediate. The bromide counter-ion (Br⁻) then attacks the alkyl group in an Sₙ2 fashion, displacing the activated hydroxyl group to yield the corresponding alkyl bromide.[1] This self-validating system works because the activation of the hydroxyl group is intrinsically linked to the presence of the bromide nucleophile.

Caption: Mechanism for the bromination of primary alcohols.

-

One-Carbon Homologation: The reagent facilitates the extension of a carbon chain by a single methylene unit.[1] A notable application is the conversion of aldehydes into carboxylic acid derivatives, a crucial transformation in the synthesis of many complex organic molecules.[1][5][6]

-

Formylation and Halogenation: As a Vilsmeier-type reagent, it can be used for the formylation of activated aromatic and heteroaromatic compounds.[1][10] It has also been applied in the halogenation of substrates like steroidal unsaturated ketones to produce halo-1,3-diene derivatives with improved efficiency over traditional methods.[1]

Applications in Research and Drug Development

The unique reactivity of this compound makes it a valuable tool for synthetic chemists aiming to build molecular complexity. Its ability to act as a bifunctional reagent—a coupling partner combined with an activating species—offers an atom-economic approach to synthesis.[11]

-

Natural Product Synthesis: It has been employed in the synthesis of complex natural products, such as in the preparation of 6-phenyl-6-deoxy-2,3-di-O-methylcellulose.[5][6]

-

Heterocyclic Chemistry: Vilsmeier-type reagents are foundational in constructing heterocyclic ring systems, which are prevalent scaffolds in many pharmaceutical compounds.[10] The reagent can be used to introduce a formyl group that can then be elaborated into a variety of heterocyclic structures.

-

Medicinal Chemistry: The introduction of bromine into a molecule can significantly alter its pharmacological properties.[12] This reagent provides a direct method for targeted bromination under relatively mild conditions, which is advantageous in late-stage functionalization during the drug development process.

Safety, Handling, and Storage

As a highly reactive and hazardous chemical, strict safety protocols must be followed when handling this compound.

-

Hazards: The compound is corrosive, air-sensitive, and a lachrymator (tear-inducing).[5][6] It is harmful if inhaled, swallowed, or in contact with skin, and causes skin, eye, and respiratory irritation.[13]

-

Handling: All manipulations should be carried out in a well-ventilated fume hood.[14] Appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles/face shield, is mandatory.[8] Avoid formation of dust and aerosols.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[14]

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and rinse skin with plenty of water.[15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek immediate medical attention.[15]

-

Conclusion

This compound is a potent electrophilic reagent with significant utility in modern organic synthesis. Its role as a bromine analogue of the Vilsmeier reagent provides chemists with a unique tool for bromination, formylation, and homologation reactions. While its reactivity demands careful handling and adherence to strict safety protocols, its ability to efficiently construct complex molecular architectures ensures its continued relevance in both academic research and the development of new pharmaceutical agents.

References

-

American Chemical Society. (2025). Bifunctional electrophile-nitrile building blocks in iterative cross-condensation synthesis of heterocycles. ACS Fall 2025. Retrieved from [Link]

-

Huang, H.-M., Bellotti, P., Ma, J., Dalton, T., & Glorius, F. (2021). Bifunctional reagents in organic synthesis. Nature Reviews Chemistry, 5(5), 301–321. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier reagent. Retrieved from [Link]

-

Goudarshivannanavar, B. C., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. Retrieved from [Link]

-

Glorius, F. (2021). Organic Electrochemistry: Molecular Syntheses with Potential. ACS Central Science. Retrieved from [Link]

-

American Chemical Society. (2025, December 11). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ACS Omega. Retrieved from [Link]

-

The Degree Gap. (2025, April 2). Understanding Electrophiles in Organic Chemistry. Retrieved from [Link]

-

Tethys Chemical. (2024, December 10). The Role of Bromine in Modern Pharmaceuticals. Retrieved from [Link]

-

Tethys Chemical. (2024, November 7). Advancements in the Use of Methylene Bromide for Pharmaceutical Synthesis. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Distigmine Bromide? Retrieved from [Link]

- Google Patents. (n.d.). CN101357877A - Method for preparing dibromomethane and methylene chlorobromide by one-pot.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 3. CAS 24774-61-6: Methanaminium, N-(bromomethylene)-N-methyl… [cymitquimica.com]

- 4. Understanding Electrophiles in Organic Chemistry | The Degree Gap [thedegreegap.com]

- 5. This compound | 24774-61-6 [chemicalbook.com]

- 6. This compound CAS#: 24774-61-6 [m.chemicalbook.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. This compound 95 24774-61-6 [sigmaaldrich.com]

- 9. scbt.com [scbt.com]

- 10. ijpcbs.com [ijpcbs.com]

- 11. Bifunctional reagents in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]

- 13. chembk.com [chembk.com]

- 14. echemi.com [echemi.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Physical Properties of (Bromomethylene)dimethyliminium bromide

Abstract: This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of (Bromomethylene)dimethyliminium bromide, a versatile and reactive iminium salt. Primarily intended for researchers, chemists, and professionals in drug development, this document synthesizes critical data from chemical suppliers and peer-reviewed literature into a practical resource. It details the compound's identity, key physical constants, spectroscopic signature, and provides validated protocols for its characterization and safe handling. The causality behind experimental choices is explained to empower users with a deeper understanding of the methodology.

Introduction and Strategic Context

This compound, often referred to as a bromo-Vilsmeier reagent analog, is a highly electrophilic salt belonging to the class of halomethyleneiminium compounds.[1] Its structure features a dimethyliminium cation, [BrCH=N(CH₃)₂]⁺, where the positive charge on the nitrogen atom creates a potent electron-withdrawing effect, rendering the methanaminium carbon a strong electrophilic center.[1] This inherent reactivity makes it a valuable reagent in organic synthesis for a variety of transformations.

Notably, it is employed for the one-carbon homologation of aldehydes to form carboxylic acid derivatives and for the bromination of hydroxyl groups in carbohydrates.[1][2] Understanding the physical properties of this reagent is not merely an academic exercise; it is fundamental to its effective and safe application in the laboratory. Proper handling, storage, and characterization are predicated on a solid understanding of its stability, solubility, and spectroscopic identity. This guide serves as a foundational reference for any scientist intending to utilize this powerful synthetic tool.

Chemical Identity and Core Physical Properties

Accurate identification is the first step in any experimental workflow. The compound is most commonly identified by its CAS Number, 24774-61-6.[3][4][5]

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [3] |

| Synonyms | Bromo-N,N-dimethylmethaniminium bromide, bromomethylenedimethylammonium bromide | [5] |

| CAS Number | 24774-61-6 | [1][3][4][6][7] |

| Molecular Formula | C₃H₇Br₂N | [3][5] |

| Molecular Weight | 216.90 g/mol | [3][4][6][7] |

| InChI Key | XIXYNENNFUBWFK-UHFFFAOYSA-M | [1][3][5] |

Key Physical Constants

The physical state and thermal stability are critical parameters for storage and reaction setup.

| Property | Value | Comments | Source(s) |

| Appearance | Solid | Typically a crystalline solid. | |

| Melting Point | 148-153 °C (lit.) | A defined melting range is indicative of purity. Decomposition may occur at higher temperatures. | [2][3] |

| Solubility | Soluble in polar organic solvents. | Analogous Vilsmeier salts are soluble in solvents like DMF, acetonitrile, and chloroform.[8] | [8] |

| Stability | Air and moisture sensitive; lachrymatory. | Must be handled under an inert atmosphere. Corrosive nature requires careful material selection for spatulas and reactors. | [2][9] |

Spectroscopic and Analytical Characterization

Confirmation of the compound's identity and purity is achieved through a combination of spectroscopic techniques. The data presented here are based on established principles for analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules in solution.[1]

-

¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic. It should exhibit two primary signals:

-

A singlet for the six equivalent protons of the two N-methyl groups. For the chloro-analog, this appears around δ = 3.98-4.00 ppm.[10]

-

A singlet for the single proton on the electrophilic carbon (CH=N⁺). For the chloro-analog, this appears at a significantly downfield shift, around δ = 11.11-11.20 ppm, due to the deshielding effect of the adjacent positive charge.[10]

-

-

¹³C NMR: The carbon spectrum provides further confirmation of the key functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups within the molecule.

-

C=N⁺ Stretch: The most significant peak is the stretching vibration of the iminium bond (C=N⁺). For the chloro-Vilsmeier reagent, this appears as a strong absorption around 1699 cm⁻¹.[10] This is a key diagnostic peak.

-

C-H Vibrations: C-H stretching and bending vibrations from the methyl groups are also expected. Stretching vibrations typically appear in the 2845-2975 cm⁻¹ region, while deformation vibrations are found between 1370-1470 cm⁻¹.[11]

Experimental Workflows & Protocols

The following protocols are designed to be self-validating systems for the characterization and handling of this compound.

Workflow for Physicochemical Characterization

The logical flow for analyzing a sample of the reagent is outlined below. This ensures that safety, identity, and purity are assessed in a systematic manner.

Protocol 1: NMR Sample Preparation (Under Inert Atmosphere)

Causality: The reagent is moisture-sensitive.[9] Exposure to atmospheric water can lead to hydrolysis, compromising the sample and yielding misleading analytical results. Therefore, preparation must be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its high polarity, which aids in dissolving the iminium salt, and its convenient chemical shifts that do not typically obscure relevant signals.

-

Preparation: Transfer a high-quality NMR tube and cap, along with a vial of anhydrous DMSO-d₆, into a glovebox or inert atmosphere glovebag.

-

Sample Weighing: Weigh approximately 5-10 mg of this compound directly into the NMR tube.

-

Solvent Addition: Using a clean, dry pipette, add approximately 0.6 mL of anhydrous DMSO-d₆ to the NMR tube.

-

Dissolution: Cap the tube securely and gently vortex or invert until the solid is fully dissolved.

-

Sealing: For long-term storage or analysis outside the inert environment, seal the cap with parafilm.

-

Analysis: Acquire ¹H and ¹³C NMR spectra immediately.

Protocol 2: Safe Handling and Storage

Causality: The compound is classified as an irritant and is harmful if inhaled, swallowed, or comes into contact with skin.[4] It is also a lachrymator and corrosive.[2] Proper personal protective equipment (PPE) and storage conditions are mandatory to mitigate these risks.

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or fumes.

-

Personal Protective Equipment (PPE): Standard PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles. A face shield may be warranted for bulk transfers.

-

Storage: Store the container tightly sealed in a cool, dry, and well-ventilated area.[12] For enhanced stability, storage in a desiccator under an inert gas (e.g., argon or nitrogen) is strongly recommended.[9]

-

Incompatibilities: Keep away from strong oxidizing agents and water.[9]

The Iminium Salt Core: Structure and Reactivity

The physical properties of this compound are a direct consequence of its ionic and electrophilic nature. The diagram below illustrates the key structural features that dictate its reactivity.

Conclusion

This compound is a synthetically useful but hazardous chemical reagent. Its effective use is underpinned by a thorough knowledge of its physical and spectroscopic properties. The data compiled in this guide, including its melting point of 148-153 °C, characteristic spectroscopic signatures, and sensitivity to air and moisture, provides the necessary foundation for researchers. Adherence to the outlined protocols for handling, storage, and characterization will ensure both experimental success and laboratory safety.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 24774-61-6 [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. labsolu.ca [labsolu.ca]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound 95 24774-61-6 [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 9. fishersci.com [fishersci.com]

- 10. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]

- 11. CH3Br infrared spectrum of bromomethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. echemi.com [echemi.com]

An In-Depth Technical Guide to the Discovery and History of Vilsmeier-Haack Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack reaction is a cornerstone of synthetic organic chemistry, providing a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] Discovered in 1927 by German chemists Anton Vilsmeier and Albrecht Haack, this reaction utilizes a specific electrophilic species, the Vilsmeier reagent, generated in situ from a substituted amide and an acid halide, most commonly N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][3][4][5] The resulting aryl aldehydes and ketones are critical intermediates in the synthesis of a vast array of fine chemicals, pharmaceuticals, and materials.[6][7] This guide provides an in-depth exploration of the discovery, history, mechanistic understanding, and practical application of Vilsmeier-Haack reagents, tailored for professionals in research and drug development.

A Historical Journey: The Genesis of the Vilsmeier-Haack Reaction

The intellectual lineage of the Vilsmeier-Haack reaction can be traced back to earlier observations. In 1896, Friedel noted the formation of a red dye when treating N-methylacetanilide with phosphoryl chloride.[6] It was the insightful investigation by Vilsmeier and Haack in 1927 that correctly identified the underlying transformation.[1][2][8] They established that one molecule of an N-substituted formanilide could effectively acylate a second molecule, leading to the discovery of formylation using N-dimethylformanilide.[6] Their seminal work laid the foundation for a reaction that has become indispensable in the synthetic chemist's toolkit.[3][8]

Initially, the precise structure of the reactive species, the "Vilsmeier reagent," was a subject of debate. Two structures were considered most likely for the adduct formed between DMF and POCl₃.[6] Subsequent spectroscopic studies, particularly NMR, confirmed the structure as a chloroiminium salt, specifically the N,N-dimethyl-N-(chloromethylene)iminium salt.[6][9] This understanding was crucial for elucidating the reaction mechanism and expanding its synthetic utility.

The Heart of the Reaction: Formation and Nature of the Vilsmeier Reagent

The Vilsmeier reagent is the electrophilic powerhouse of the reaction. It is typically generated in situ by the reaction of a tertiary amide, such as DMF, with an acid halide like phosphorus oxychloride (POCl₃).[3][10]

The formation of the Vilsmeier reagent, a chloroiminium ion, proceeds through the nucleophilic attack of the amide oxygen onto the electrophilic phosphorus center of POCl₃. This is followed by the elimination of a dichlorophosphate anion to yield the highly reactive electrophile.

Caption: Formation of the Vilsmeier reagent from DMF and POCl₃.

While the DMF/POCl₃ system is the most common, a variety of other reagents can be employed to generate Vilsmeier-type reagents, expanding the reaction's scope.[11] These include:

-

Other Acid Halides: Thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosgene (COCl₂) can be used in place of POCl₃.[6][11]

-

Other Amides: N-methylformanilide and other N,N-disubstituted formamides can also serve as the amide component.[3][12]

The choice of reagent can influence the reactivity and selectivity of the subsequent formylation reaction.

Unraveling the Mechanism: Electrophilic Aromatic Substitution

The Vilsmeier-Haack reaction is a classic example of electrophilic aromatic substitution.[1][13] The chloroiminium ion, being a relatively weak electrophile, reacts readily with electron-rich aromatic and heteroaromatic compounds.[7][14]

The mechanism can be broken down into two main stages:

-

Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This leads to the formation of a Wheland intermediate, a resonance-stabilized carbocation.[1]

-

Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aryl aldehyde or ketone.[3][13][14]

Caption: General mechanism of the Vilsmeier-Haack reaction.

The reaction's regioselectivity is governed by both electronic and steric factors.[4][10] For substituted benzenes, formylation typically occurs at the para position to an activating group, unless that position is blocked.[10] In the case of heterocyclic compounds like pyrroles and indoles, formylation preferentially occurs at the position with the highest electron density.[1][12]

Applications in Drug Development and Complex Molecule Synthesis

The Vilsmeier-Haack reaction is a powerful tool in the synthesis of pharmaceuticals and other complex organic molecules. The introduction of a formyl group provides a versatile handle for further functionalization, enabling the construction of intricate molecular architectures.[6][15]

| Application Area | Example of Synthesized Moiety | Relevance |

| Heterocycle Synthesis | Quinolines, Indoles, Pyrroles | Core structures in many pharmaceuticals.[16][17] |

| Pharmaceutical Intermediates | 5-Formyluracil | Precursor for antiviral and anticancer drugs.[15] |

| Fine Chemicals | Aryl aldehydes | Building blocks for dyes, fragrances, and agrochemicals.[18] |

A notable application is in the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.[17] This transformation is particularly efficient when the N-arylacetamide bears electron-donating groups.[19] The resulting functionalized quinolines are valuable synthons for the development of novel therapeutic agents, including potential anticancer drugs.

Experimental Protocol: A Practical Guide

The following is a representative experimental procedure for the Vilsmeier-Haack formylation of an activated aromatic substrate.

Safety Precaution: Phosphorus oxychloride is corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Step-by-Step Methodology

-

Reagent Preparation (Vilsmeier Reagent Formation): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath.

-

Addition of POCl₃: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The addition should be slow to control the exothermic reaction. A thick, white precipitate of the Vilsmeier reagent may form.

-

Substrate Addition: Once the addition of POCl₃ is complete, add a solution of the electron-rich aromatic substrate in an appropriate anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane) dropwise to the reaction mixture at 0 °C.

-